molecular formula C12H17N3O B11739849 [(furan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739849
M. Wt: 219.28 g/mol
InChI Key: CMMQKFKCFAMCBC-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a furan ring and a pyrazole ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Formation of the 1-(propan-2-yl)-1H-pyrazol-5-ylmethyl intermediate: This involves the reaction of 1H-pyrazole with an alkylating agent in the presence of a base.

    Coupling of the intermediates: The two intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the final product.

Industrial Production Methods

Industrial production of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted furan and pyrazole derivatives.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the proteins, leading to the desired biological effects.

Comparison with Similar Compounds

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other compounds containing furan and pyrazole rings:

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of a propan-2-yl group.

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains an ethyl group instead of a propan-2-yl group.

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains a butyl group instead of a propan-2-yl group.

The uniqueness of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17N3O/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12/h3-7,10,13H,8-9H2,1-2H3

InChI Key

CMMQKFKCFAMCBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CO2

Origin of Product

United States

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